molecular formula C12H10ClNO4S2 B5630219 methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate

methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate

Cat. No.: B5630219
M. Wt: 331.8 g/mol
InChI Key: KJVFBQUJFMDZCF-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate is an organic compound with the molecular formula C12H10ClNO4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 3-amino-2-thiophenecarboxylic acid with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to obtain the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Azides, thiocyanates, and other substituted derivatives.

Scientific Research Applications

Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-bromophenyl)sulfonyl]amino}-2-thiophenecarboxylate
  • Methyl 3-{[(4-fluorophenyl)sulfonyl]amino}-2-thiophenecarboxylate
  • Methyl 3-{[(4-methylphenyl)sulfonyl]amino}-2-thiophenecarboxylate

Uniqueness

Methyl 3-{[(4-chlorophenyl)sulfonyl]amino}-2-thiophenecarboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, providing a versatile platform for the synthesis of diverse derivatives. Additionally, the compound’s specific structural features contribute to its distinct pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-[(4-chlorophenyl)sulfonylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO4S2/c1-18-12(15)11-10(6-7-19-11)14-20(16,17)9-4-2-8(13)3-5-9/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVFBQUJFMDZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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